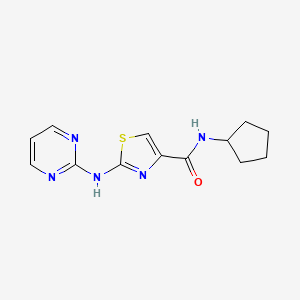![molecular formula C16H13ClN4O B2994114 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide CAS No. 1171435-61-2](/img/structure/B2994114.png)
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. This compound is known for its unique properties and has been a topic of interest for researchers in the pharmaceutical, chemical, and biological fields.
作用机制
The mechanism of action of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide have been studied extensively. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects. It has also been shown to have a low toxicity profile, making it a potential candidate for drug development.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide in lab experiments include its unique properties, low toxicity profile, and potential applications in various fields. However, the limitations include the need for optimized synthesis methods to obtain higher yields and purity of the compound, as well as the need for further studies to fully understand its mechanism of action.
未来方向
There are numerous future directions for research on 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to fully understand its effects on various biological processes.
2. Optimization of the synthesis method to obtain higher yields and purity of the compound.
3. Development of new drug candidates based on the structure of this compound for the treatment of various diseases.
4. Studies on the potential applications of this compound in the chemical industry as a building block for the synthesis of other compounds.
5. Investigation of the potential side effects and toxicity of this compound in vivo to ensure its safety for human use.
Conclusion:
In conclusion, 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug development and other fields.
合成方法
The synthesis of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then treated with ammonium acetate to yield the final compound. This synthesis method has been optimized and modified by researchers to obtain higher yields and purity of the compound.
科学研究应用
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, arthritis, and viral infections. In the chemical industry, this compound has been used as a building block for the synthesis of other compounds with potential applications in various fields.
属性
IUPAC Name |
2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)19-9-12-10-20-21(11-12)13-5-2-1-3-6-13/h1-8,10-11H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKFBDMQYPAHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
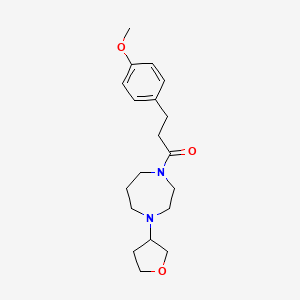
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
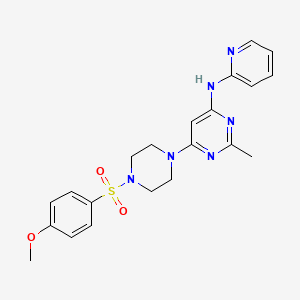
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
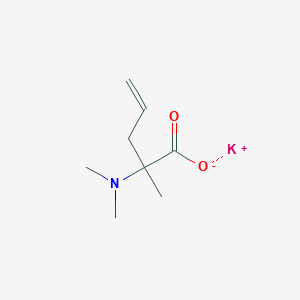
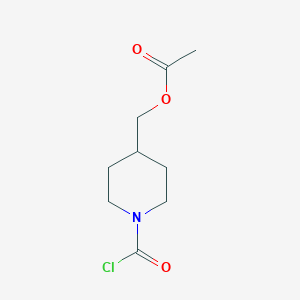
![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)
